molecular formula CH4N4O2 B056551 Nitroguanidine CAS No. 556-88-7

Nitroguanidine

Cat. No.: B056551
CAS No.: 556-88-7
M. Wt: 104.07 g/mol
InChI Key: IDCPFAYURAQKDZ-UHFFFAOYSA-N
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Description

Nitroguanidine is a colorless, crystalline solid with the chemical formula CH₄N₄O₂. It is known for its use as an energetic material, particularly in propellants and explosives. This compound is characterized by its high nitrogen content and low sensitivity to shock and friction, making it a valuable component in various applications.

Mechanism of Action

Target of Action

Nitroguanidine, also known as NGu, is a derivative of synthetic nicotinoids . Its primary targets are nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in rapid neurotransmission in many species, from arthropods to mammals . The interaction of this compound with these receptors leads to the death of harmful insects and pests .

Mode of Action

This compound acts on the postsynaptic membrane of insect nicotinic acetylcholine receptors (nAChRs), inducing excitation that leads to paralysis and death . This neuroactive mechanism is similar to that of nicotine, but this compound is less harmful to humans .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of neonicotinoids . Certain microorganisms, including Bacillus, Mycobacterium, Pseudoxanthomonas, Rhizobium, Rhodococcus, Actinomycetes, and Stenotrophomonas, have been found to degrade neonicotinoids under laboratory and field conditions . The microbial degradation pathways of neonicotinoids and the fate of several metabolites have been investigated .

Pharmacokinetics

This compound has low lipophilicity, with a log (Kow) equal to −0.89 . This property makes it challenging to concentrate from water through liquid-liquid extraction or solid-phase extraction . A sensitive method for the determination of this compound has been described, involving reduction to the respective amines and subsequent hydrophobization by derivatization with 4-nitrobenzaldehyde followed by lc-esi-ms analysis .

Result of Action

This compound is an extremely insensitive but powerful high explosive . Its explosive decomposition results in the production of water, nitrogen gas, and carbon . In the context of pesticides, this compound derivatives have a comparable effect to nicotine . These derivatives, including clothianidin, dinotefuran, imidacloprid, and thiamethoxam, are used as insecticides .

Action Environment

This compound is found to be ubiquitous in the environment, drinking water, and food . Its environmental fate is influenced by various natural chemical processes such as photodegradation, evaporation, global dispersion, deposition, surface runoff, desorption, adsorption, and leaching . The active portion of this compound undergoing photodegradation is typically the this compound group . The environmental residues of neonicotinoids, including this compound, have enormously increased due to large-scale applications . These residues pose severe toxicity to humans and animals .

Biochemical Analysis

Biochemical Properties

Nitroguanidine participates in biochemical reactions, particularly in the context of its use as an insecticide. This compound derivatives, such as clothianidin, dinotefuran, imidacloprid, and thiamethoxam, have a comparable effect to nicotine . These derivatives interact with nicotinic acetylcholine receptors, which are proteins that play key roles in the nervous system .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as an insecticide. The nitrosoylated derivative, nitrosoguanidine, is often used to mutagenize bacterial cells for biochemical studies .

Molecular Mechanism

It is known that this compound can be reduced to form various amines, which are then hydrophobized by derivatization with 4-nitrobenzaldehyde . This process involves binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes over time. For instance, it has been observed that the addition of this compound decreases the activation energy of certain decomposition reactions . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While animal models are vital tools in preclinical research , specific studies investigating the dosage effects of this compound in these models are currently lacking.

Metabolic Pathways

Microorganisms can degrade this compound via the nitro reduction metabolic pathway to form metabolites such as nitrosoguanidine/nitrosamine, amino-guanidine, desnitro/guanidine/imine, and urea . This suggests that this compound is involved in specific metabolic pathways and interacts with certain enzymes or cofactors .

Transport and Distribution

It is known that this compound is a solid desensitized explosive and can be transported safely under certain conditions

Comparison with Similar Compounds

Nitroguanidine is unique due to its high nitrogen content and low sensitivity to shock and friction. Similar compounds include:

This compound stands out for its stability and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

1-nitroguanidine
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InChI

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4)
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InChI Key

IDCPFAYURAQKDZ-UHFFFAOYSA-N
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Canonical SMILES

C(=N)(N)N[N+](=O)[O-]
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Molecular Formula

CH4N4O2
Record name NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER
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DSSTOX Substance ID

DTXSID4024222
Record name Nitroguanidine
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Molecular Weight

104.07 g/mol
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Physical Description

Nitroguanidine is shipped as a slurry or wet mass of pale yellow crystals. If it should dry out it can explode due to shock, heat, flame, or friction. The primary hazard is blast where the entire load can explode instantaneously and not from flying projectiles and fragments. Under prolonged exposure to fire or heat they can explode., Nitroguanidine, [dry] appears as a yellow solid in the form of crystalline needles. Decomposes at 480 °F and emits toxic oxides of nitrogen. May explode under exposure to intense heat or fire. Primary hazard is blast of explosion, not flying projectiles or fragments., Exists as two isomers, needles and plates; [Hawley] Yellow solid; Shipped as a slurry or wet mass; [CAMEO] White powder; [Aldrich MSDS]
Record name NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER
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Record name NITROGUANIDINE, [DRY]
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Record name 1-Nitroguanidine
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Solubility

Slightly soluble in ethanol; insoluble in ethyl ether; very soluble in alkali, Slightly soluble in methanol (less than 0.5%), alcohol; practically insoluble in ether; soluble in concentrated acids from which it is precipitated by water; soluble in cold solution of alkalies (not of carbonates) with slow decomposition /alpha/, Beta form appears to be more soluble in water than alpha form, In water, 4.40X10+3 mg/L at 25 °C
Record name 1-Nitroguanidine
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Vapor Pressure

1.43X10-11 mm Hg at 25 °C
Record name 1-Nitroguanidine
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Color/Form

Needles, prisms from water /alpha 1-Nitroguanidine/, Long, thin, flat, flexible lustrous needles (alpha); small, thin elongated plates (beta)

CAS No.

556-88-7
Record name NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER
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Melting Point

239 °C (decomposes)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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